diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
Description
Properties
IUPAC Name |
diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N3O5PS2/c1-3-33-37(38,34-4-2)35-26(32)25(24-20-39-27(29)30-24)31-36-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3,(H2,29,30)/b31-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZOWLRUBPWJT-GDWJVWIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=S)(OCC)OC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N3O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451532 | |
| Record name | O-{(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl} O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200814-98-8 | |
| Record name | O-{(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl} O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
Diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate is characterized by its unique structural components:
- Diethoxyphosphinothioyl Group : This functional group is known for its role in mediating various biochemical interactions.
- Thiazole Derivative : The presence of the thiazole ring is significant for biological activity, often contributing to antimicrobial and anticancer properties.
- Trityloxyiminoacetate : This moiety enhances the compound's stability and solubility, which are crucial for its biological efficacy.
Antimicrobial Properties
Research indicates that compounds with thiazole rings exhibit notable antimicrobial activities. This compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of thiazole significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound.
Anticancer Activity
Preliminary investigations into the anticancer properties of diethoxyphosphinothioyl derivatives indicate promising results. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have suggested that phosphinothioyl compounds can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells, indicating strong anticancer potential.
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| This compound | A549 | 20 | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations :
Functional Analogues
Table 2: Comparison with Broad Compound Classes
Key Observations :
- The target compound’s phosphinothioyl-thiazole hybrid structure distinguishes it from classical β-lactam antibiotics (e.g., cephalosporins) and simpler thiazoles. This may reduce susceptibility to β-lactamase resistance mechanisms .
- Compared to phosphonates, the thiazole ring adds specificity for biological targets like microbial enzymes .
Preparation Methods
Preparation of the Thiazole-Substituted Oxime Intermediate
- Starting from 2-amino-1,3-thiazole-4-carboxaldehyde or a related precursor, the oxime functionality can be introduced by reaction with hydroxylamine derivatives.
- The (2Z) stereochemistry of the oxime can be controlled by reaction conditions such as solvent, temperature, and pH.
- The amino group on the thiazole ring remains intact during this step.
Trityloxy Protection of the Oxime
- The oxime hydroxyl group is protected by reaction with triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine.
- This step prevents unwanted side reactions at the oxime during subsequent phosphorylation.
- The reaction is typically carried out in anhydrous organic solvents like dichloromethane at low temperatures to ensure selectivity.
Introduction of Diethoxyphosphinothioyl Group
- The diethoxyphosphinothioyl moiety is introduced by esterification of the oxime-trityl intermediate with diethoxyphosphinothioyl chloride or a related phosphorus-sulfur reagent.
- The reaction conditions require anhydrous environment and often a base to scavenge HCl generated during esterification.
- Careful control of temperature and stoichiometry is critical to avoid side reactions such as hydrolysis or over-substitution.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, base, solvent (e.g., ethanol, water) | pH control to favor (2Z) isomer |
| Trityloxy protection | Triphenylmethyl chloride, base (pyridine or triethylamine), DCM, 0–25 °C | Anhydrous conditions essential |
| Phosphinothioyl esterification | Diethoxyphosphinothioyl chloride, base (e.g., triethylamine), DCM or THF, 0–25 °C | Slow addition to control reaction rate |
Analytical and Purification Techniques
- Purification : Column chromatography using silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol mixtures.
- Characterization : NMR (1H, 13C, 31P), IR spectroscopy to confirm functional groups, and mass spectrometry for molecular weight confirmation.
- Stereochemical purity : Confirmed by NMR coupling constants and possibly X-ray crystallography if crystals are obtained.
Research Findings and Patents
- Patent literature (e.g., WIPO PATENTSCOPE) includes disclosures related to similar phosphorus-thioester compounds with thiazole substituents, indicating synthetic routes that involve protection of oximes and phosphorylation steps consistent with the above methodology.
- No direct experimental procedures for this exact compound are publicly detailed, but analogous compounds suggest the outlined approach is standard.
- The use of trityl protection is a common strategy for stabilizing oximes during organophosphorus compound synthesis.
Summary Table of Preparation Method
| Stage | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, base | Ethanol/water, RT, pH control | Formation of (2Z)-oxime |
| Oxime protection | Triphenylmethyl chloride, base | DCM, 0–25 °C, anhydrous | Protect oxime hydroxyl |
| Phosphinothioyl esterification | Diethoxyphosphinothioyl chloride, base | DCM or THF, 0–25 °C, anhydrous | Introduce diethoxyphosphinothioyl group |
Q & A
Basic: What are the established synthetic routes for diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions starting with 2-amino-1,3-thiazol-4-yl intermediates. A common approach includes:
- Condensation reactions under reflux conditions using acetic acid as a solvent, as described in the synthesis of analogous thiazole derivatives .
- Protection/deprotection strategies for sensitive functional groups (e.g., trityloxyimino and diethoxyphosphinothioyl groups), requiring precise pH and temperature control to avoid side reactions .
Optimization involves: - Adjusting molar ratios of reactants (e.g., sodium acetate as a catalyst) to minimize byproducts.
- Purification via column chromatography (silica gel) or recrystallization from solvent mixtures (e.g., DMF/acetic acid) to achieve >95% purity .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability, validated using methods similar to those for cefixime analogs .
- Mass Spectrometry (MS):
- ESI-MS for molecular weight confirmation (theoretical m/z ~429.5 g/mol) .
Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?
Answer:
Discrepancies in X-ray data (e.g., bond lengths, thermal parameters) require:
- Validation tools like PLATON or CHECKCIF to identify outliers in CIF files .
- Refinement strategies in SHELXL:
- Complementary techniques:
- DFT calculations to compare experimental and theoretical geometries .
Advanced: What role do hydrogen-bonding interactions play in the molecular packing of this compound?
Answer:
Hydrogen-bonding networks significantly influence crystallographic packing:
- The 2-amino-1,3-thiazol-4-yl group acts as a hydrogen-bond donor (N–H) and acceptor (S, N atoms), forming chains or sheets .
- Graph-set analysis (e.g., Etter’s rules) can classify motifs:
- These interactions affect solubility and thermal stability , with stronger networks correlating to higher melting points .
Advanced: How does the compound’s bioactivity compare to structural analogs, and what features drive its mechanism of action?
Answer:
Key structural determinants of bioactivity include:
-
Trityloxyimino group: Enhances lipophilicity, improving membrane penetration compared to hydroxylimino analogs .
-
Diethoxyphosphinothioyl moiety: Modulates reactivity with bacterial enzymes (e.g., penicillin-binding proteins) .
-
Comparative data:
Compound MIC (μg/mL) vs. E. coli LogP Target compound 0.5 2.1 Hydroxyimino analog 8.0 -0.3 Data suggest the trityl group’s steric bulk and phosphinothioyl electronegativity enhance target binding .
Methodological: What strategies are effective in stabilizing this compound under various experimental conditions?
Answer:
Stability challenges arise from:
- Hydrolysis of the phosphinothioyl group in aqueous media.
- Light sensitivity of the trityloxyimino moiety.
Mitigation strategies: - Storage: Lyophilized solid at -20°C under argon, avoiding DMSO due to slow degradation .
- Buffered solutions: Use pH 6.5–7.0 phosphate buffer to minimize hydrolysis during in vitro assays .
- Protection from UV light during HPLC analysis to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
